Olmesartan Dimer Ester Impurity, identified by the Chemical Abstracts Service number 1040250-19-8, is a significant impurity associated with the pharmaceutical compound olmesartan medoxomil, an angiotensin II receptor antagonist used primarily for treating hypertension. This impurity is crucial for quality control and analytical purposes in the pharmaceutical industry, particularly in ensuring the safety and efficacy of olmesartan formulations.
The olmesartan dimer ester impurity is derived from olmesartan medoxomil, which is synthesized through various chemical processes. The presence of this dimeric form is often a result of synthetic pathways that involve the reaction of olmesartan precursors under specific conditions. Its identification and characterization are essential for regulatory compliance and quality assurance in drug manufacturing.
Olmesartan Dimer Ester Impurity falls under the category of pharmaceutical impurities. It is classified as a structural analogue of olmesartan, which means it shares a similar molecular structure but differs in its chemical composition and properties.
The synthesis of olmesartan dimer ester impurity involves several steps, typically utilizing organic solvents and reagents. According to patent literature, one effective method includes:
These methods emphasize the importance of maintaining specific temperature conditions and utilizing appropriate solvents to achieve high purity levels in the final product .
The molecular formula for olmesartan dimer ester impurity is , indicating a complex structure with multiple functional groups including imidazole rings and carboxylic acid moieties. The structural representation showcases its dimeric nature, highlighting how it comprises two olmesartan units linked together.
Olmesartan dimer ester impurity can participate in various chemical reactions typical for organic compounds. These include:
These reactions are critical for understanding its behavior in biological systems as well as during analytical testing .
Research indicates that impurities like this can affect clinical outcomes due to variations in drug efficacy and safety profiles .
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to characterize these properties accurately .
Olmesartan dimer ester impurity serves several important functions:
Olmesartan Dimer Ester Impurity (CAS 1040250-19-8) is a structurally complex byproduct formed during the synthesis of olmesartan, an angiotensin II type 1 receptor antagonist used globally for hypertension treatment. This impurity arises through esterification reactions between two olmesartan molecules under specific manufacturing conditions. Its formation mechanism involves nucleophilic attack by the hydroxyl group of one olmesartan intermediate on the activated carbonyl carbon (e.g., acyl chloride intermediate) of another molecule [1] [2]. This dimerization reaction is kinetically favored under suboptimal process parameters such as elevated temperatures (>40°C), prolonged reaction times, or improper stoichiometry of coupling reagents [1] [7].
The impurity’s significance stems from its potential impact on the safety and efficacy profiles of olmesartan active pharmaceutical ingredients. As a dimeric conjugate, it exhibits altered pharmacological activity compared to the parent drug. Studies indicate it retains some angiotensin receptor binding capability (IC~50~ = 6.12 nM for human AT~1~ receptors), though significantly reduced compared to olmesartan itself [1] [3]. This residual activity could theoretically interfere with olmesartan’s therapeutic action. Moreover, its large molecular structure (C~48~H~50~N~12~O~5~, molecular weight 875.01 g/mol) may influence drug solubility and bioavailability [1] [3].
Table 1: Molecular Characteristics of Olmesartan Dimer Ester Impurity
Property | Specification |
---|---|
CAS Number | 1040250-19-8 |
Molecular Formula | C~48~H~50~N~12~O~5~ |
Molecular Weight | 875.01 g/mol |
IUPAC Name | 5-[2-[5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |
Appearance | White Solid to Pale Yellow Solid |
Purity Specification | >95% (for reference standards) |
Strategies to minimize this impurity during manufacturing focus on reaction parameter optimization. Key approaches include:
This impurity also serves as an essential marker for process understanding. Analytical tracking of its levels provides insights into reaction kinetics, pathway efficiency, and purification effectiveness. Its detection and quantification are mandatory in process validation studies for olmesartan manufacturing [1] [3].
The control of Olmesartan Dimer Ester Impurity is mandated under International Council for Harmonisation guidelines, specifically ICH Q3A(R2) and Q3B(R2), which classify it as a process-related impurity requiring strict limits in drug substances. Regulatory agencies including the United States Food and Drug Administration, European Medicines Agency, and pharmacopeial bodies (United States Pharmacopeia, European Pharmacopoeia) enforce stringent acceptance criteria for this impurity, typically not exceeding 0.15% in the final drug substance [1] [3]. These thresholds are established based on:
Table 2: Key Process Parameters Influencing Impurity Formation and Regulatory Control
Aspect | Manufacturing Control | Regulatory Requirement |
---|---|---|
Temperature | <25°C during esterification/coupling steps | Documented control within validated range |
Reaction Time | Optimized to 2-4 hours with real-time monitoring | Justification for established durations |
Purification | Crystallization from acetonitrile/toluene mixtures | Consistent removal efficacy demonstrated |
Specification Limit | Internal targets ≤0.10% | Pharmacopeial limits typically ≤0.15% |
Analytical Method | HPLC with UV detection (220-250 nm) | Validated per ICH Q2(R1) guidelines |
Pharmacopeial monographs for olmesartan medoxomil specifically reference this dimer ester impurity as a identified impurity subject to qualification. Manufacturers must provide:
The impurity’s status as a confirmed olmesartan metabolite adds regulatory complexity. Metabolic studies demonstrate its formation in vivo via hepatic esterases, necessitating safety evaluations per ICH M3(R2) and S9 guidelines. While not classified as a genotoxic impurity, its control aligns with ICH Q11 principles requiring understanding of impurity fate through purification stages [1] [6]. The European Medicines Agency’s Assessment Report on olmesartan-containing medicinal products specifically highlights this dimer ester impurity for ongoing process optimization and monitoring [1] [7].
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: